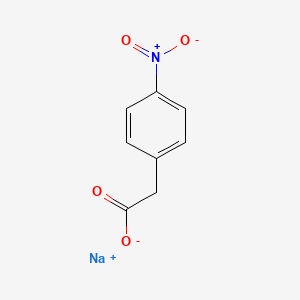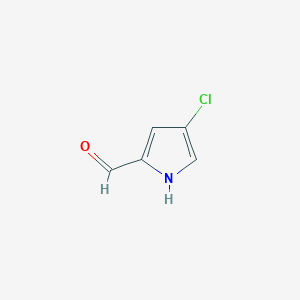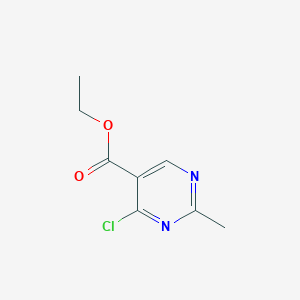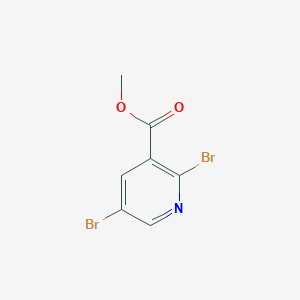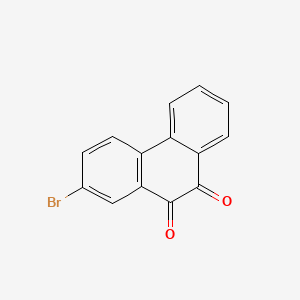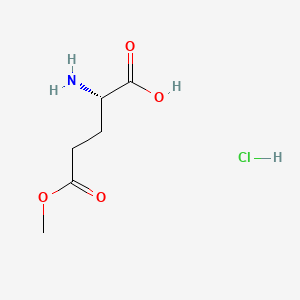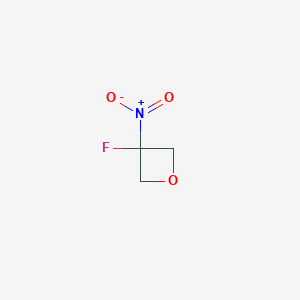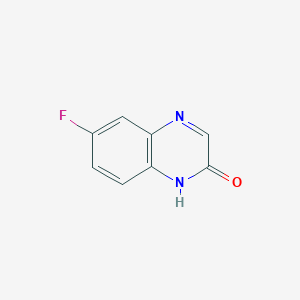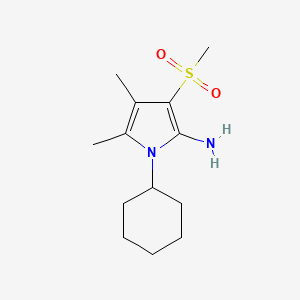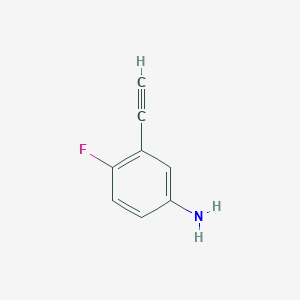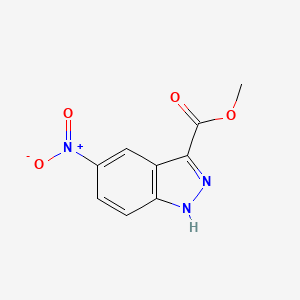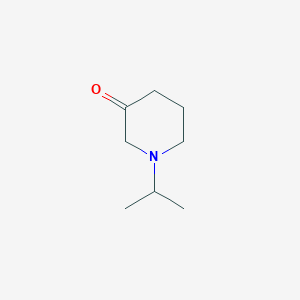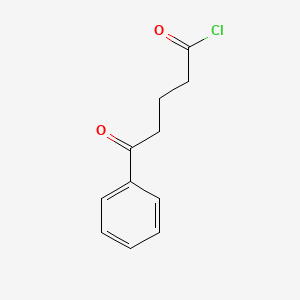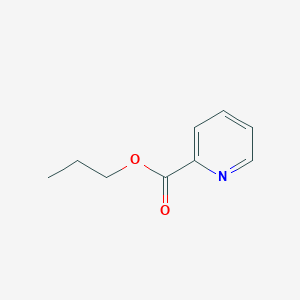
Propyl picolinate
Descripción general
Descripción
Propyl picolinate, also known as propyl-2-pyridyl ketone, is a pyridine-based organic compound. It contains both ketone and ester functional groups .
Molecular Structure Analysis
Propyl picolinate has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . It contains 23 bonds in total, including 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .Aplicaciones Científicas De Investigación
Extraction and Recovery in Chemical Processes
Research indicates that compounds similar to Propyl picolinate, such as Picolinic acid, are involved in the extraction and recovery processes in chemical engineering. For instance, Picolinic acid has been used in studies exploring its extraction using various solvents like tridodecylamine (TDA) and trioctylamine (TOA), indicating its potential in selective extraction and recovery techniques (Tuyun et al., 2011); (Tuyun et al., 2011).
Role in Pharmaceuticals and Nutritional Supplements
Antimicrobial and DNA Interaction Studies
Picolinic acid and its derivatives have been studied for their antimicrobial activities and interactions with DNA. Research demonstrates their effectiveness against various bacteria and their potential in molecular docking simulations (Ö. Tamer et al., 2018).
Antioxidant Activities in Food and Cosmetic Industries
Propyl gallate, a compound similar to Propyl picolinate, exhibits antioxidant properties and is used in the food and cosmetic industries. Studies have investigated its effects on cellular communication and its potential in enhancing carcinogenesis (Jong Hun Kim et al., 2008).
Synthesis and Optimization in Chemical Production
Research on the synthesis of derivatives of Picolinic acid, akin to Propyl picolinate, suggests their importance as intermediates in the production of biologically active compounds. Studies have focused on optimizing the synthesis methods for these derivatives (Hehua Xiong et al., 2018).
Environmental Impact and Toxicological Studies
The environmental and toxicological impacts of compounds like Propyl gallate, related to Propyl picolinate, have been the subject of research, highlighting their potential ecotoxicological effects on aquatic systems (J. Zurita et al., 2007).
Nutritional and Therapeutic Properties
Studies on chromium picolinate, a compound structurally related to Propyl picolinate, have demonstrated its role in improving glucose metabolism, insulin sensitivity, and lipid profile, indicating its broader implications in health and nutrition (Bruna Marmett & R. Nunes, 2016).
Propiedades
IUPAC Name |
propyl pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFCDUKAUBQIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477342 | |
| Record name | Propyl picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl picolinate | |
CAS RN |
98996-05-5 | |
| Record name | Propyl picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



